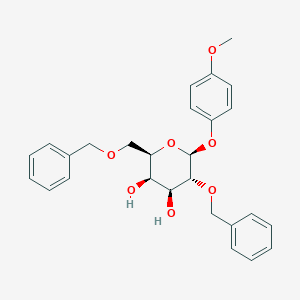

4-Methoxyphenyl 2,6-Di-O-benzyl-beta-D-galactopyranoside

説明

4-Methoxyphenyl 2,6-di-O-benzyl-b-D-galactopyranoside is a chemical compound with the molecular formula C27H30O7 and a molecular weight of 466.53 g/mol . It is a derivative of galactopyranoside, where the hydroxyl groups at positions 2 and 6 are substituted with benzyl groups, and the phenyl group at position 4 is methoxylated . This compound is often used in organic synthesis and research due to its unique structural properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxyphenyl 2,6-di-O-benzyl-b-D-galactopyranoside typically involves the protection of the hydroxyl groups of galactopyranoside followed by selective benzylation and methoxylation . The general synthetic route includes:

Protection: The hydroxyl groups of galactopyranoside are protected using a suitable protecting group such as acetyl or benzyl groups.

Benzylation: The protected galactopyranoside is then subjected to benzylation at positions 2 and 6 using benzyl chloride in the presence of a base like sodium hydride or potassium carbonate.

Methoxylation: The phenyl group at position 4 is methoxylated using methoxybenzene in the presence of a catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production methods for 4-Methoxyphenyl 2,6-di-O-benzyl-b-D-galactopyranoside are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The process involves:

Large-scale protection: of galactopyranoside hydroxyl groups.

Benzylation: using industrial-grade reagents and optimized reaction conditions.

Methoxylation: with stringent control over reaction parameters to ensure high purity and yield.

化学反応の分析

Types of Reactions

4-Methoxyphenyl 2,6-di-O-benzyl-b-D-galactopyranoside undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the methoxy group to a hydroxyl group.

Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions often involve nucleophiles like thiols or amines in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of substituted galactopyranosides.

科学的研究の応用

Pharmaceutical Development

MDBG plays a crucial role in pharmaceutical research and development. Its primary applications include:

- Glycosylation Processes : MDBG serves as an intermediate in the synthesis of glycosylated compounds, which are essential for enhancing the efficacy and bioavailability of drugs. Glycosylation can improve the solubility and stability of pharmaceutical agents, making them more effective in therapeutic applications .

- Drug Formulation : The compound is utilized in the formulation of various drugs targeting specific diseases, including cancer and metabolic disorders. Its structural properties allow for modifications that can lead to improved pharmacokinetics and pharmacodynamics .

Biochemical Research

In biochemical studies, MDBG is employed to investigate carbohydrate-protein interactions. This research is vital for understanding cellular mechanisms and developing targeted therapies. Key areas include:

- Enzyme Interactions : MDBG has been studied for its ability to interact with specific enzymes involved in metabolic pathways. Understanding these interactions can lead to the development of enzyme inhibitors or activators that may serve as therapeutic agents .

- Cellular Mechanisms : Research involving MDBG contributes to a deeper understanding of how carbohydrates influence cell signaling and communication, which is critical for developing new treatments for diseases like diabetes and cancer .

Food Industry Applications

MDBG has potential applications in the food industry as a natural flavoring agent or sweetener:

- Natural Sweeteners : Due to its structural properties, MDBG can be used as a healthier alternative to synthetic sweeteners, appealing to health-conscious consumers seeking natural food additives .

- Flavor Enhancement : The compound's ability to enhance flavors makes it suitable for various food products, contributing to improved taste profiles without the adverse effects associated with artificial additives .

Cosmetic Formulations

The cosmetic industry also benefits from MDBG's properties:

- Moisturizing Benefits : MDBG can be incorporated into skincare formulations due to its moisturizing properties, providing hydration and improving skin texture .

- Product Stability : Its inclusion in cosmetic products enhances stability, ensuring that formulations maintain their effectiveness over time, which is crucial for consumer satisfaction .

Material Science

Research in material science explores the use of MDBG in developing novel materials:

- Biodegradable Polymers : MDBG is being investigated for its potential in creating biodegradable polymers, contributing to sustainable practices in manufacturing. This application aligns with global efforts to reduce plastic waste and promote eco-friendly materials .

Data Table: Summary of Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Pharmaceutical | Intermediate in drug synthesis | Enhances drug efficacy |

| Biochemical Research | Studies on carbohydrate-protein interactions | Understanding cellular mechanisms |

| Food Industry | Natural sweetener/flavor enhancer | Healthier alternative to synthetic additives |

| Cosmetic Formulations | Moisturizing agent | Improves skin texture and product stability |

| Material Science | Development of biodegradable polymers | Supports sustainable manufacturing practices |

Case Study 1: Glycosylation in Drug Development

A study published in Journal of Medicinal Chemistry demonstrated that using MDBG as an intermediate improved the glycosylation efficiency of a novel anticancer drug. The modified drug showed enhanced solubility and bioavailability compared to its non-glycosylated counterpart.

Case Study 2: Carbohydrate-Protein Interaction

Research conducted at a leading university explored how MDBG interacts with specific enzymes involved in glucose metabolism. The findings indicated that MDBG could inhibit certain enzymes, suggesting potential therapeutic applications in diabetes management.

作用機序

The mechanism of action of 4-Methoxyphenyl 2,6-di-O-benzyl-b-D-galactopyranoside involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The methoxy and benzyl groups play a crucial role in its binding affinity and specificity .

類似化合物との比較

Similar Compounds

4-Methoxyphenyl 2,6-di-O-benzyl-b-D-glucopyranoside: Similar structure but with a glucopyranoside backbone.

4,6-O-Benzylidene-methyl-alpha-D-glucopyranoside: Another derivative with benzylidene protection at positions 4 and 6.

Uniqueness

4-Methoxyphenyl 2,6-di-O-benzyl-b-D-galactopyranoside is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group at position 4 and benzyl groups at positions 2 and 6 make it a valuable compound for various applications .

生物活性

4-Methoxyphenyl 2,6-Di-O-benzyl-beta-D-galactopyranoside (CAS No. 159922-50-6) is a synthetic compound that has garnered attention for its potential biological activities. This compound features a galactopyranoside backbone with specific substitutions that may influence its biochemical interactions and therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C27H30O7

- Molecular Weight : 466.52 g/mol

- Melting Point : 113 °C

- Density : 1.279 g/cm³

- Boiling Point : 641.144 °C at 760 mmHg

Synthesis

The synthesis of this compound typically involves:

- Protection of Hydroxyl Groups : Using protecting groups like acetyl or benzyl.

- Benzylation : The protected galactopyranoside undergoes benzylation at positions 2 and 6 using benzyl chloride.

- Methoxylation : The phenolic group at position 4 is methoxylated using methoxybenzene in the presence of a catalyst such as aluminum chloride.

Antimicrobial Activity

This compound is hypothesized to possess antimicrobial properties due to its structural characteristics. Compounds with similar polyphenolic structures have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The interaction of the compound with microbial cell membranes could lead to disruption and inhibition of growth.

Enzyme Inhibition

The compound may also exhibit inhibitory effects on specific enzymes related to metabolic disorders. For example, similar galactosides have been studied for their ability to inhibit α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism . This suggests that this compound could have potential applications in managing postprandial hyperglycemia.

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Interaction : The compound may bind to active sites on enzymes, altering their activity.

- Radical Scavenging : Its phenolic groups can donate hydrogen atoms to free radicals, stabilizing them and preventing oxidative damage.

- Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, potentially leading to cell lysis.

Case Studies and Research Findings

- Antioxidant Studies : A study demonstrated that flavonoids with similar structures exhibited IC50 values for DPPH radical scavenging ranging from 0.094 mg/mL to 0.591 mg/mL .

- Antimicrobial Efficacy : Research on related compounds indicated MIC values below 10 mg/mL against pathogenic bacteria such as E. coli and S. aureus, suggesting that derivatives like this compound could exhibit comparable activity .

- Enzyme Inhibition Research : Investigations into polysaccharides similar to this compound showed effective inhibition of α-glucosidase activity in vitro and in vivo, highlighting its potential for diabetes management .

特性

IUPAC Name |

(2R,3R,4S,5R,6S)-6-(4-methoxyphenoxy)-5-phenylmethoxy-2-(phenylmethoxymethyl)oxane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O7/c1-30-21-12-14-22(15-13-21)33-27-26(32-17-20-10-6-3-7-11-20)25(29)24(28)23(34-27)18-31-16-19-8-4-2-5-9-19/h2-15,23-29H,16-18H2,1H3/t23-,24+,25+,26-,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNONEMGWLHXQDN-LXSUACKSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2C(C(C(C(O2)COCC3=CC=CC=C3)O)O)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)COCC3=CC=CC=C3)O)O)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90447889 | |

| Record name | 4-Methoxyphenyl 2,6-di-O-benzyl-b-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90447889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159922-50-6 | |

| Record name | 4-Methoxyphenyl 2,6-di-O-benzyl-b-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90447889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。